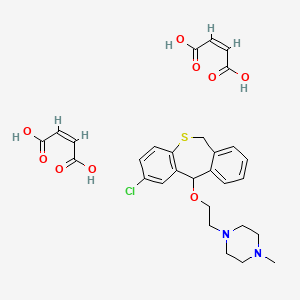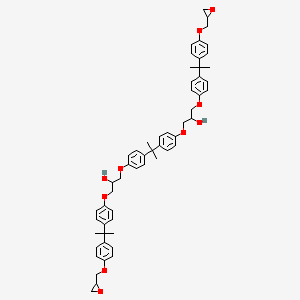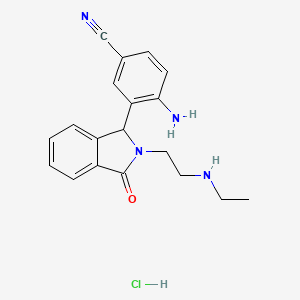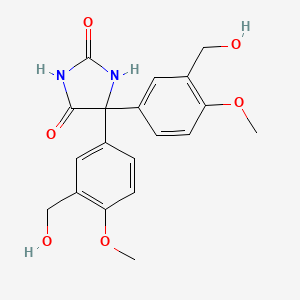
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes imidazolidinedione and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- typically involves the reaction of appropriate phenyl derivatives with imidazolidinedione under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(3-hydroxyphenyl)-2,4-imidazolidinedione
- 5,5-Bis(4-chlorophenyl)-2,4-imidazolidinedione
- 5,5-Bis(3,4,5-trihydroxyphenyl)-2,4-imidazolidinedione
Uniqueness
This detailed article provides a comprehensive overview of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
74697-46-4 |
|---|---|
Molekularformel |
C19H20N2O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5,5-bis[3-(hydroxymethyl)-4-methoxyphenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O6/c1-26-15-5-3-13(7-11(15)9-22)19(17(24)20-18(25)21-19)14-4-6-16(27-2)12(8-14)10-23/h3-8,22-23H,9-10H2,1-2H3,(H2,20,21,24,25) |
InChI-Schlüssel |
ITRRQSUTLLSHSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)OC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


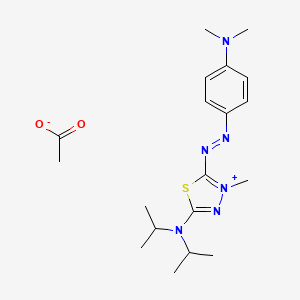

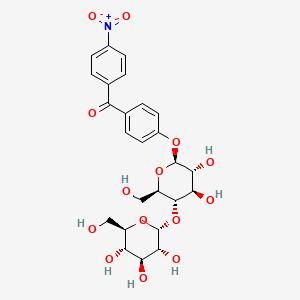
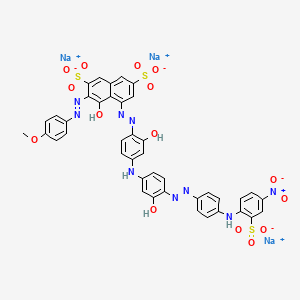
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)


